E3 Ligase Ligand-linker Conjugate 74

Description

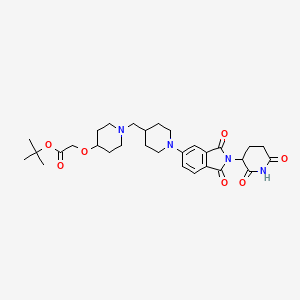

Structure

3D Structure

Properties

Molecular Formula |

C30H40N4O7 |

|---|---|

Molecular Weight |

568.7 g/mol |

IUPAC Name |

tert-butyl 2-[1-[[1-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]piperidin-4-yl]methyl]piperidin-4-yl]oxyacetate |

InChI |

InChI=1S/C30H40N4O7/c1-30(2,3)41-26(36)18-40-21-10-12-32(13-11-21)17-19-8-14-33(15-9-19)20-4-5-22-23(16-20)29(39)34(28(22)38)24-6-7-25(35)31-27(24)37/h4-5,16,19,21,24H,6-15,17-18H2,1-3H3,(H,31,35,37) |

InChI Key |

SSWHYFYFLUURGV-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)COC1CCN(CC1)CC2CCN(CC2)C3=CC4=C(C=C3)C(=O)N(C4=O)C5CCC(=O)NC5=O |

Origin of Product |

United States |

Rational Design and Synthetic Methodologies for E3 Ligase Ligand Linker Conjugate 74

Strategic Rationale for Targeting EP300 via Degradation

The E1A binding protein p300 (EP300) and its close paralog, CREB-binding protein (CBP), are crucial transcriptional co-activators that play a significant role in various cellular processes by acetylating histone and non-histone proteins. foghorntx.comnih.gov Dysregulation of EP300/CBP has been implicated in the pathogenesis of numerous human cancers, including hepatocellular carcinoma, hematological malignancies, and prostate cancer. nih.govresearchgate.netnih.gov

Unlike traditional inhibitors that only block a specific function of a target protein, PROTAC-mediated degradation can eliminate the entire protein, thereby abrogating both its catalytic and non-catalytic scaffolding functions. This is particularly advantageous for multi-domain proteins like EP300. foghorntx.com Furthermore, in certain cancers that harbor loss-of-function mutations in the CREBBP gene, a synthetic lethal relationship with EP300 exists. nih.gov This creates a therapeutic window for selective EP300 degraders to be effective in these specific cancer types. Selective degradation of EP300 has shown potent anti-proliferative activity in various cancer cell lines, highlighting its potential as a therapeutic strategy. foghorntx.comresearchgate.net For instance, the degradation of EP300 has been shown to be more effective at suppressing cell growth and survival in certain cancer models compared to small molecule inhibitors that only target its bromodomain or histone acetyltransferase (HAT) activity. foghorntx.com

E3 Ubiquitin Ligase Recruitment Strategy within Conjugate 74

A critical component of any PROTAC is its ability to recruit an E3 ubiquitin ligase. E3 Ligase Ligand-linker Conjugate 74 employs a strategy that hijacks the Cereblon (CRBN) E3 ligase complex. mdpi.com

Cereblon (CRBN) is a substrate receptor of the CUL4-RBX1-DDB1-CRBN (CRL4^CRBN^) E3 ubiquitin ligase complex. mdpi.comfrontiersin.org It has been extensively utilized in the development of PROTACs due to the availability of well-characterized small molecule ligands. frontiersin.orgnih.gov The most notable ligands for CRBN are the immunomodulatory drugs (IMiDs), such as thalidomide (B1683933) and its analogs, lenalidomide (B1683929) and pomalidomide (B1683931). frontiersin.orgnih.gov These molecules bind to CRBN and modulate its substrate specificity. frontiersin.org For this compound, a pomalidomide-based moiety was selected as the E3 ligase binding element. Pomalidomide is known to bind to CRBN with high affinity and has been successfully incorporated into numerous potent PROTACs. medchemexpress.commedchemexpress.comnih.gov The choice of pomalidomide is also supported by its established synthetic routes, which allow for the convenient attachment of linkers at various positions. nih.gov

The design of the pomalidomide component in this compound is centered around preserving its binding affinity to CRBN while allowing for the attachment of a linker that connects to the EP300-targeting ligand. The glutarimide (B196013) moiety of pomalidomide is crucial for its interaction with CRBN, while the phthalimide (B116566) ring can be modified for linker attachment. nih.gov Synthetic strategies have been developed to introduce functional groups on the pomalidomide scaffold that enable conjugation to a linker without disrupting the key interactions required for CRBN binding. nih.gov In the context of this compound, the linker is attached to the pomalidomide core in a manner that allows for the effective formation of a ternary complex between EP300, the PROTAC, and the CRBN E3 ligase complex.

Linker Engineering and Design for this compound

The linker component of a PROTAC is not merely a spacer but plays a critical role in determining the efficacy and selectivity of the degrader. nih.govresearchgate.net The length and chemical composition of the linker influence the formation of a stable and productive ternary complex, which is essential for efficient ubiquitination and subsequent degradation of the target protein. nih.govnih.gov

The length of the linker can significantly impact the degradation efficiency of a PROTAC. nih.govscispace.com Studies on p300/CBP degraders have shown that linker length is a key determinant of their activity. For instance, in a series of A-485-pomalidomide conjugates, it was observed that linkers with a length greater than 10 atoms generally afforded enhanced degradation of p300 compared to those with shorter linkers. nih.gov This suggests that an optimal linker length is required to correctly orient the target protein and the E3 ligase for efficient ubiquitin transfer.

The following table summarizes the effect of linker length on the degradation of p300 by a series of A-485-pomalidomide conjugates.

| Compound | Linker Length (atoms) | Remaining p300 (%) at 10 µM |

| 18a | 5 | ~75 |

| 18b | 6 | ~60 |

| 18c | 7 | ~50 |

| 18d | 8 | ~40 |

| 18e | 9 | ~25 |

| 18f | 11 | ~20 |

| 18g | 12 | ~15 |

| 18h | 13 | ~10 |

| 18i | 14 (PEG4) | ~9 |

This table is interactive. You can sort the columns by clicking on the headers. Data is illustrative and based on findings from similar p300/CBP degraders. nih.gov

The chemical composition of the linker, beyond its length, also has a profound effect on the bioactivity of a PROTAC. nih.govresearchgate.net Common linker structures include polyethylene (B3416737) glycol (PEG) chains, alkyl chains, and more rigid structures. nih.gov The choice of linker composition can influence physicochemical properties such as solubility and cell permeability, as well as the conformational flexibility of the PROTAC. researchgate.netarxiv.org

In the development of p300/CBP degraders, various linker compositions have been explored. For example, a study comparing alkyl and PEG linkers found that replacing a nine-atom alkyl chain with three PEG units resulted in weaker CRBN degradation in a homo-PROTAC system, suggesting that the incorporation of oxygen atoms can negatively impact activity in some contexts. nih.gov Conversely, for A-485-pomalidomide conjugates, a PEG4 linker (compound 18i) was found to be the most effective for p300 degradation. nih.gov This highlights that the optimal linker composition is highly dependent on the specific warhead and E3 ligase ligand pair. nih.gov

The table below shows a comparison of different linker compositions on the degradation of p300.

| Compound | Linker Composition | Degradation Efficiency |

| Degrader A | Alkyl Chain | Moderate |

| Degrader B | PEG Chain | High |

| Degrader C | Rigidified Linker | Variable |

This table is interactive. You can sort the columns by clicking on the headers. Data is illustrative and based on general findings in PROTAC development. nih.govrsc.org

Identification and Utilization of Optimal Linker Attachment Points

The rational design of any PROTAC, including those involving IAP ligands like the one in Conjugate 74, is a meticulous process where the linker is not merely a spacer but a critical determinant of the resulting ternary complex's stability and productivity. The choice of linker attachment point on the E3 ligase ligand is paramount and is guided by several key principles.

Detailed structural analysis of the ligand-E3 ligase complex is the foundational step. For IAP (Inhibitor of Apoptosis Protein) ligands, which are often derived from Smac mimetics, co-crystal structures reveal solvent-exposed regions of the ligand that can be modified with a linker without disrupting the crucial binding interactions with the BIR domain of IAP. sigmaaldrich.com These solvent-exposed vectors are the ideal exit points for linker attachment. The goal is to extend the linker away from the protein-protein interaction interface to avoid steric hindrance that could weaken the binding affinity of the ligand to the E3 ligase. nih.govnih.gov

Furthermore, the linker's attachment point influences the relative orientation of the E3 ligase and the target protein, which is critical for effective ubiquitination. Researchers often synthesize a library of conjugates with the linker attached at different positions to empirically determine the optimal exit vector that results in the most potent and selective degradation of the target protein. nih.govnih.gov For IAP-based PROTACs, this empirical approach is common, as subtle changes in the linker attachment can dramatically alter the degradation efficiency. nih.govnih.gov The development of IAP-recruiting PROTACs has benefited from the availability of IAP ligands with pre-functionalized linkers, allowing for a modular approach to synthesis. sigmaaldrich.comtocris.com

Synthetic Approaches and Chemical Assembly of this compound

The synthesis of a bifunctional molecule like a PROTAC is a complex undertaking that requires careful planning and execution of multi-step chemical reactions. The assembly of this compound is a prime example of the strategies employed in this field.

General Strategies for Bifunctional Molecule Synthesis

The synthesis of PROTACs and their constituent E3 ligase ligand-linker conjugates generally follows a convergent or a modular strategy. nih.govnih.gov In a convergent synthesis, the E3 ligase ligand, the linker, and the target protein ligand are synthesized separately and then coupled together in the final steps. This approach allows for flexibility and the ability to mix and match different components.

A more streamlined approach is the use of pre-formed "degrader building blocks," which consist of an E3 ligase ligand already attached to a linker that has a reactive functional group at its terminus. sigmaaldrich.com This modular strategy simplifies the synthesis process, as the final step involves a single coupling reaction between the E3 ligase ligand-linker conjugate and the ligand for the protein of interest. This method is particularly advantageous for creating libraries of PROTACs for optimization studies. The choice of coupling chemistry is crucial and often involves robust and high-yielding reactions such as amide bond formation, click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition), or ether synthesis. nih.govnih.gov

Specific Chemical Reactions and Coupling Strategies Employed in Conjugate 74 Synthesis

The synthesis of IAP ligand-linker conjugate 74 involves a specific set of chemical transformations. The process begins with the modification of a precursor molecule, which is the IAP ligand coupled to a linker. A key step in the documented synthesis of a related PROTAC involved the use of IAP ligand-linker conjugate 74. The synthesis of the final PROTAC from this conjugate involved dissolving the IAP ligand-linker conjugate 74 in dry ethyl acetate (B1210297) (EtOAc) and treating it with 10% Palladium on carbon (Pd/C) under a hydrogen gas atmosphere. This reaction is a classic catalytic hydrogenation, typically used for deprotection or reduction of specific functional groups.

Following the hydrogenation, the reaction mixture is filtered through Celite to remove the solid catalyst, and the solvent is removed under reduced pressure (concentrated). The resulting oily residue, which is the activated form of the conjugate, is then dissolved in dry dimethylformamide (DMF). To this solution, N,N-Diisopropylethylamine (DIPEA), a non-nucleophilic base, and HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a peptide coupling reagent, are added. This combination of reagents is indicative of a subsequent amide bond formation, where the linker of conjugate 74 is coupled to another molecule, likely a ligand for a target protein.

Molecular and Cellular Mechanisms of Action of E3 Ligase Ligand Linker Conjugate 74

Induced Proximity and Ternary Complex Formation by Conjugate 74

The foundational mechanism of Conjugate 74 is the induction of proximity between the target protein, EP300, and an E3 ubiquitin ligase. nih.govnih.gov As a heterobifunctional molecule, Conjugate 74 consists of two distinct ligands connected by a chemical linker: one ligand binds to EP300, and the other binds to an E3 ligase, such as Cereblon (CRBN) or von Hippel-Lindau (VHL). nih.govmedchemexpress.com By simultaneously engaging both proteins, Conjugate 74 acts as a molecular bridge, facilitating the formation of a transient POI-PROTAC-E3 ligase ternary complex. nih.govnih.govarxiv.org This event is the critical initiating step for the subsequent ubiquitination and degradation of the target protein. promega.de The formation of this three-part complex is a crucial parameter in developing and optimizing effective degrader compounds. promega.de

Table 1: Components of the Ternary Complex

| Component | Role in the Complex | Description |

|---|---|---|

| EP300 | Target Protein of Interest (POI) | A large, multi-domain transcriptional co-activator and histone acetyltransferase. nih.gov |

| Conjugate 74 | Molecular Bridge | A heterobifunctional molecule with ligands for both EP300 and an E3 Ligase. |

| E3 Ubiquitin Ligase | Ubiquitination Catalyst | An enzyme (e.g., CRBN, VHL) that recruits an E2 enzyme and catalyzes ubiquitin transfer to the target. nih.gov |

The stability of the ternary complex is not merely the sum of its parts; it is often modulated by cooperativity. wikipedia.orgrepec.org Cooperativity (denoted by the factor α) describes how the binding of the first protein to the degrader influences the binding of the second protein. acs.orgnih.gov

Negative Cooperativity (α < 1): Results from steric hindrance or unfavorable interactions between the two proteins, which destabilizes the ternary complex. nih.gov

The degree and nature of cooperativity are critical for the potency of a degrader. repec.org While strong cooperativity can enhance ternary complex formation, an overly stable complex might impede catalytic turnover and slow the degradation process. nih.gov Therefore, an optimal range of cooperativity is often sought to ensure both efficient complex formation and subsequent release of the degraded target. nih.gov

The formation of a stable ternary complex often requires significant conformational adjustments in all three components: EP300, Conjugate 74, and the E3 ligase. nih.govfoghorntx.com The linker component of Conjugate 74 must possess the right degree of flexibility and length to allow the two protein-binding ligands to orient themselves productively. Upon binding, the proteins themselves may undergo induced-fit changes to maximize favorable contacts at the newly formed protein-protein interface. rsc.org These conformational shifts are essential for creating a catalytically competent orientation that places a lysine (B10760008) residue on the surface of EP300 in close proximity to the active site of the recruited, ubiquitin-charged E2 enzyme. nih.gov

Ubiquitination of the Target Protein EP300 by Conjugate 74

Once the ternary complex is successfully formed, it positions the E3 ligase to carry out its primary enzymatic function: mediating the ubiquitination of the target protein, EP300. nih.gov This process involves a cascade of enzymatic reactions that ultimately tag EP300 for destruction by the proteasome. nih.gov The degradation of EP300 has been shown to be a potent strategy for inhibiting the growth of certain cancer cells. foghorntx.comfoghorntx.com

The transfer of ubiquitin to EP300 is not performed by the E3 ligase alone. The E3 ligase acts as an adaptor, recruiting an E2 ubiquitin-conjugating enzyme that is pre-loaded with activated ubiquitin. nih.govwikipedia.org The ubiquitination process begins when a ubiquitin-activating enzyme (E1) activates ubiquitin and passes it to an E2 enzyme. nih.gov The E3 ligase within the ternary complex then binds to this specific E2-ubiquitin conjugate and facilitates the final transfer of ubiquitin from the E2's active site to one or more lysine residues on the surface of EP300. nih.govwikipedia.org The human genome encodes for approximately 30 different E2 enzymes, and the specific E2 enzyme utilized can influence the type of ubiquitin chain that is assembled on the target protein. nih.govwikipedia.org

A single ubiquitin tag is generally not sufficient to signal for degradation. Instead, a process of polyubiquitination occurs, where a chain of multiple ubiquitin molecules is built upon the target protein. wikipedia.orgnih.gov Ubiquitin itself contains seven lysine residues (K6, K11, K27, K29, K33, K48, and K63), any of which can be used to form these chains, resulting in different topologies. embopress.org

The type of polyubiquitin (B1169507) linkage determines the fate of the tagged protein. Chains linked through lysine 48 (K48) are the canonical signal for targeting a protein to the 26S proteasome for degradation. embopress.org The formation of K48-linked polyubiquitin chains on EP300 marks it for recognition by the proteasome's regulatory particle, leading to its unfolding and degradation. wikipedia.org While other linkages like K11 and K29 are also associated with proteasomal degradation, K63-linked chains have traditionally been associated with non-proteolytic functions, although emerging evidence suggests they may also play a role in targeting substrates to the proteasome. embopress.org The efficient formation of these degradative polyubiquitin chains on EP300 is the ultimate goal of the mechanism initiated by Conjugate 74.

Table 2: Mentioned Compounds

| Compound Name | Classification |

|---|---|

| E3 Ligase Ligand-linker Conjugate 74 | PROTAC |

| EP300 (p300) | Target Protein (Histone Acetyltransferase) |

| Cereblon (CRBN) | E3 Ubiquitin Ligase |

| Von Hippel-Lindau (VHL) | E3 Ubiquitin Ligase |

Proteasome-Mediated Degradation of Ubiquitinated EP300

The culmination of the action of this compound is the degradation of the target protein, E1A binding protein p300 (EP300), by the cellular machinery known as the proteasome. This process is a fundamental component of the ubiquitin-proteasome system (UPS), which cells use to maintain protein homeostasis by eliminating damaged or no-longer-needed proteins. foghorntx.comaacrjournals.org

Once this compound successfully forms a ternary complex with EP300 and an E3 ubiquitin ligase, the ligase facilitates the transfer of ubiquitin molecules to lysine residues on the surface of the EP300 protein. nih.govresearchgate.net This process can occur multiple times, resulting in the formation of a polyubiquitin chain on the target protein. This polyubiquitin chain, particularly chains linked via the K48 position of ubiquitin, acts as a "degradation tag." researchgate.net

The 26S proteasome, a large, multi-protein complex, recognizes these polyubiquitinated proteins. nih.govresearchgate.net Upon recognition, the proteasome unfolds the tagged EP300 protein and feeds it into its central catalytic chamber, where it is cleaved into small peptides. The ubiquitin molecules are typically recycled during this process. This targeted degradation is a highly efficient and specific process, driven by the initial recognition event mediated by the conjugate. nih.gov

Research into various EP300 degraders has demonstrated the effectiveness of this proteasome-dependent pathway. For instance, studies on other EP300-targeting PROTACs, such as BT-O2C, have confirmed that their mechanism is dependent on both the E3 ligase machinery (neddylation) and the activity of the proteasome. nih.gov Co-treatment with a proteasome inhibitor like carfilzomib (B1684676) rescues the degradation of p300, confirming the central role of the proteasome in the final step of the PROTAC-mediated process. nih.gov

Table 1: Key Cellular Components in the Degradation of Ubiquitinated EP300

| Component | Function | Relevance to Conjugate 74 Action |

| Ubiquitinated EP300 | The target protein (EP300) tagged with polyubiquitin chains. | This is the substrate recognized by the proteasome for destruction. |

| 26S Proteasome | A large protein complex that degrades polyubiquitinated proteins. | The cellular "recycling plant" that executes the final degradation of EP300. nih.gov |

| Ubiquitin | A small regulatory protein that is attached to substrates. | Acts as the "tag" marking EP300 for degradation. researchgate.net |

| Deubiquitinating Enzymes (DUBs) | Enzymes that remove ubiquitin from substrates. | Can counteract the ubiquitination process; their activity can influence the efficiency of degradation. |

Catalytic Mode of Action of this compound

A significant advantage of proteolysis-targeting chimeras (PROTACs) like this compound is their catalytic mode of action. portlandpress.com Unlike traditional small-molecule inhibitors that function based on an occupancy-driven model requiring a 1:1 stoichiometric binding to their target, Conjugate 74 acts as a facilitator, able to induce the degradation of multiple target molecules. nih.govnih.gov

The catalytic cycle proceeds as follows:

Ternary Complex Formation: One molecule of Conjugate 74 brings one molecule of EP300 and one molecule of an E3 ligase into close proximity.

Ubiquitination: The E3 ligase ubiquitinates the EP300 protein.

Dissociation and Re-engagement: Once EP300 is ubiquitinated and targeted for proteasomal degradation, the Conjugate 74 molecule is released from the complex. portlandpress.com It is then free to bind to another molecule of EP300 and another E3 ligase, initiating the cycle anew. nih.gov

This ability to be recycled allows a single molecule of the conjugate to induce the destruction of many molecules of EP300. portlandpress.com Consequently, PROTACs can be effective at very low, sub-stoichiometric concentrations. portlandpress.comnih.gov This catalytic activity means that potent biological effects can be achieved without the need for high drug concentrations that could lead to off-target effects. nih.gov The sustained action of the degrader is not dependent on maintaining high levels of the compound to ensure constant occupancy of the target's active site. researchgate.net

While the specific mechanism for the selectivity of compound 74 has not been fully elucidated, it is suggested to arise from the unique three-dimensional interactions it facilitates between the EP300 protein and the E3 ligase complex. researchgate.net This structural cooperativity is a key factor in the efficiency and catalytic nature of PROTACs. acs.org

Table 2: Comparison of Action Modes

| Feature | Occupancy-Driven Inhibition | Catalytic Degradation (Conjugate 74) |

| Stoichiometry | 1:1 (Inhibitor:Target) | Sub-stoichiometric (Catalytic) |

| Mechanism | Blocks protein function by binding. | Induces proximity to an E3 ligase for destruction. nih.gov |

| Effect on Protein | Protein remains present but inactive. | Target protein is eliminated from the cell. portlandpress.com |

| Concentration Required | High concentrations needed for sustained effect. nih.gov | Potent activity at low nanomolar concentrations. researchgate.net |

| Duration of Action | Dependent on drug's pharmacokinetic profile. | Can be long-lasting as it removes the protein scaffold. |

Preclinical Biological Characterization and Structure Activity Relationships of E3 Ligase Ligand Linker Conjugate 74

In Vitro Evaluation of EP300 Degradation by Conjugate 74

Conjugate 74, or JQAD1, is a Proteolysis Targeting Chimera (PROTAC®) designed to specifically induce the degradation of the histone acetyltransferase EP300. targetmol.com It is a synthetic, bifunctional molecule that comprises an EP300 inhibitor, A485, connected via a linker to a ligand for the cereblon (CRBN) E3 ubiquitin ligase. targetmol.com This structure allows JQAD1 to recruit EP300 to the CRBN E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of the EP300 protein. nih.gov

Concentration-Dependent Degradation Profile (DC50)

The potency of JQAD1 in inducing the degradation of its target protein, EP300, is measured by its half-maximal degradation concentration (DC50). In neuroblastoma cell lines, JQAD1 has demonstrated potent, dose-dependent degradation of EP300. medchemexpress.com Studies have established that JQAD1 is a potent degrader of EP300 with a DC50 value of less than or equal to 31.6 nM. targetmol.com This indicates that a low nanomolar concentration of the conjugate is sufficient to reduce the cellular levels of EP300 by 50%. The degradation of EP300 is accompanied by a corresponding decrease in the histone H3K27ac modification, a key epigenetic mark established by EP300. medchemexpress.com

Table 1: In Vitro Degradation Potency of Conjugate 74 (JQAD1)

| Compound | Target Protein | Cell Type | DC50 (nM) |

|---|

Time-Course Kinetics of EP300 Protein Depletion

The degradation of EP300 induced by JQAD1 is a time-dependent process. In vitro studies in Kelly neuroblastoma cells have shown that JQAD1 treatment leads to a noticeable reduction in EP300 protein levels. medchemexpress.com The onset of degradation is observed as early as 16 hours post-treatment. medchemexpress.com More extensive degradation is seen following longer incubation periods, such as 24 to 36 hours. medchemexpress.comresearchgate.net While JQAD1 shows selectivity for EP300, it has been noted that after prolonged exposure of 48 hours, a decrease in the levels of the closely related paralog CBP can also occur. researchgate.netnih.gov This kinetic profile underscores the importance of the duration of treatment when assessing the compound's selectivity.

Target Specificity and Selectivity Profiling of Conjugate 74 (JQAD1)

The therapeutic utility of a PROTAC is highly dependent on its specificity for the intended target protein, minimizing effects on other proteins, particularly closely related ones.

Assessment of Off-Target Protein Degradation

JQAD1 was specifically designed to target EP300, and it exhibits a significant degree of selectivity for EP300 over its highly homologous paralog, CREB-binding protein (CBP). nih.gov At concentrations and time points where JQAD1 effectively degrades EP300, it has no significant impact on CBP levels. targetmol.comresearchgate.net This selectivity is crucial, as EP300 and CBP can have non-redundant and even opposing roles in certain cellular contexts. nih.gov Global proteomic analysis using stable isotope labeling of amino acids in cell culture (SILAC) confirmed the high specificity of JQAD1 for EP300 at a 24-hour time point. nih.gov However, as mentioned, this selectivity can diminish with extended treatment times, with some CBP degradation observed after 48 hours. nih.gov

Table 2: Selectivity Profile of Conjugate 74 (JQAD1)

| Compound | Primary Target | Major Off-Target | Key Finding |

|---|

Influence of E3 Ligase Choice on PROTAC Selectivity

The design of a PROTAC involves a critical choice of which E3 ligase to recruit. nih.govcreative-biolabs.com The human genome encodes over 600 E3 ligases, but only a few, most notably CRBN and Von Hippel-Lindau (VHL), are commonly used in PROTAC design due to the availability of well-characterized ligands. researchgate.netnih.govnih.gov The choice of E3 ligase can significantly influence a PROTAC's degradation efficiency, selectivity, and potential for tissue-specific activity by leveraging the differential expression of E3 ligases across cell types. nih.govnih.gov

JQAD1 utilizes a ligand that recruits the cereblon (CRBN) E3 ligase. targetmol.com Consequently, its activity is entirely dependent on the presence and activity of CRBN. nih.gov Studies have shown that the efficacy of JQAD1 in neuroblastoma cells is critically determined by the expression levels of CRBN. nih.govnih.gov Cells with higher CRBN expression are more sensitive to JQAD1-induced degradation of EP300. nih.gov This dependency highlights how the selection of CRBN as the E3 ligase directly governs the cellular context in which JQAD1 is active, thereby defining its functional selectivity. nih.gov

Methodologies for Global Proteomic Analysis of Degradation

To evaluate the specificity of a PROTAC degrader like JQAD1, it is essential to assess its impact on the entire proteome. nih.gov Several advanced proteomic techniques are employed for this purpose. Mass spectrometry (MS)-based methods are central to these analyses, allowing for the identification and quantification of thousands of proteins in a single experiment. nih.gov

Common methodologies include:

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC): This is a powerful metabolic labeling strategy used to determine relative protein abundance between different cell populations. nih.gov For JQAD1, SILAC was used to compare protein levels in cells treated with the compound versus a control, comprehensively characterizing its specificity for EP300. nih.gov

Isobaric Tagging (e.g., TMT): This chemical labeling approach allows for the simultaneous quantification of proteins from multiple samples in a single mass spectrometry run, enabling high-throughput analysis of protein degradation. nih.gov

Western Blotting: This antibody-based technique is used to validate the degradation of specific target proteins (like EP300 and CBP) and to confirm the absence of degradation of off-target proteins identified in global proteomic screens. creative-proteomics.com

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the core technology that underpins most modern proteomic analyses, used to identify and quantify peptides from digested protein samples. nih.gov

These methodologies provide a comprehensive toolkit to rigorously assess the on-target potency and global selectivity of protein degraders. nih.govcreative-proteomics.com

Structure-Activity Relationship (SAR) Studies of E3 Ligase Ligand-linker Conjugate 74 and its Analogues

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules designed to recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. nih.govnih.govfrontiersin.org The biological activity of a PROTAC is not merely the sum of its parts; rather, it is highly dependent on the intricate interplay between the E3 ligase ligand, the target-binding warhead, and the connecting linker. frontiersin.orgnih.gov The structure-activity relationship (SAR) for PROTACs is complex, as modifications to any of the three components can significantly alter degradation efficiency, selectivity, and pharmacokinetic properties. nih.govnih.gov

This compound (JQAD1) was developed as a selective degrader of the E1A binding protein p300 (EP300). scienceopen.com Its design leverages a warhead based on Compound 73 (also known as A-485), an inhibitor of the histone acetyltransferase (HAT) domain of both EP300 and its highly homologous paralogue, CREB-binding protein (CBP). scienceopen.comresearchgate.netresearchgate.net By incorporating this warhead into a PROTAC construct, researchers aimed to achieve selective degradation of EP300, a strategy that has proven effective for enhancing protein selectivity beyond what is possible with traditional inhibitors. scienceopen.comnih.gov

The choice of E3 ligase ligand is a critical determinant of a PROTAC's activity and its potential therapeutic window. The vast majority of PROTACs in development, including JQAD1, utilize ligands for either the von Hippel-Lindau (VHL) or cereblon (CRBN) E3 ligases. frontiersin.orgacs.orgnih.gov JQAD1 incorporates a ligand for CRBN, directing the recruitment of the CUL4-RBX1-DDB1-CRBN (CRL4^CRBN^) E3 ligase complex to the target protein, EP300. researchgate.netnih.gov

The selection of the CRBN ligand and its vector of attachment to the linker are crucial for forming a stable and productive ternary complex (EP300-JQAD1-CRBN). While specific SAR studies detailing modifications to the CRBN ligand within the JQAD1 scaffold are not extensively detailed in the provided search results, general principles of PROTAC design highlight the importance of this component. For instance, structural modifications to CRBN ligands like thalidomide (B1683933) or pomalidomide (B1683931) can alter binding affinity and the surface presented for interaction with the target protein, thereby influencing the cooperativity and stability of the ternary complex. frontiersin.orgacs.org Optimizing the E3 ligase ligand is essential for improving druggability, as seen in the development of clinical PROTACs like ARV-110, where fluorine substitution on the CRBN ligand enhanced its properties. frontiersin.org The degradation activity of JQAD1 is confirmed to be CRBN-dependent, as its efficacy is lost in CRBN knockout cells, underscoring the essential role of this specific E3 ligase interaction. nih.govnih.gov

The linker component of a PROTAC is not a passive spacer but plays a fundamental role in defining the molecule's efficacy and selectivity. nih.govexplorationpub.com Its length, composition, rigidity, and attachment points to the two ligands dictate the geometry of the ternary complex, which is a key determinant of successful ubiquitination. nih.govexplorationpub.com

For degraders targeting EP300 and CBP, which share high homology, the linker is particularly critical for achieving paralogue selectivity. nih.gov While the specific linker optimization process for JQAD1 is not detailed, the conversion of the dual-inhibitor A-485 (Compound 73) into a selective EP300 degrader strongly implies a linker-driven mechanism. scienceopen.comresearchgate.net The linker's structure likely orients the EP300-JQAD1 binary complex in a manner that is sterically and conformationally favorable for productive interaction with CRBN, while the corresponding CBP-JQAD1-CRBN complex is less stable or improperly oriented for efficient ubiquitin transfer. This concept is supported by studies on other PROTACs where linker composition was found to be the deciding factor in selectivity between highly similar protein family members. explorationpub.com

Empirical optimization of linkers, often involving the synthesis of extensive libraries with varying lengths and compositions (e.g., flexible polyethylene (B3416737) glycol (PEG) chains or more rigid piperazine/piperidine-based structures), is a common strategy to maximize degradation potency and selectivity. nih.govnih.gov Studies have shown that for CBP/EP300 degraders, a sufficiently long linker is required to bridge the two proteins effectively. nih.govacs.org For example, the development of the active PROTAC dCE-1 required a linker of at least 21 atoms. nih.govacs.org Although the mechanism for JQAD1's selectivity was not fully elucidated in the initial reports, it is hypothesized to stem from the unique three-dimensional interactions mediated by the specific linker and its attachment vectors. researchgate.net

The warhead of a PROTAC is responsible for binding to the protein of interest and bringing it into the sphere of influence of the recruited E3 ligase. In the case of JQAD1, the warhead is Compound 73 (A-485), a known dual inhibitor of the catalytic HAT domains of both EP300 and CBP. scienceopen.comresearchgate.net

Mechanisms of Acquired Resistance to PROTACs Exemplified by Conjugate 74 (if applicable from general research principles)

The emergence of drug resistance is a significant challenge for all cancer therapies, and targeted protein degraders are no exception. nih.gov Preclinical studies have begun to elucidate the mechanisms through which cancer cells can acquire resistance to PROTACs. These mechanisms often involve genetic alterations that disrupt the key components required for the PROTAC's mode of action. nih.gov

The most direct path to resistance against a PROTAC is the loss or alteration of the specific E3 ligase it is designed to hijack. nih.gov Since the activity of JQAD1 is strictly dependent on the CRBN E3 ligase, cancer cells can develop resistance by downregulating or inactivating this essential component. nih.govnih.gov

Studies have validated this resistance mechanism for EP300 degraders. It has been shown that CRBN knockout confers resistance to JQAD1 in several cellular models. nih.govnih.gov This can occur through various genetic events, such as:

Gene Mutation: Mutations in the CRBN gene that prevent the binding of the JQAD1 ligand.

Gene Deletion: Loss of the chromosomal region containing the CRBN gene. nih.gov

Epigenetic Silencing: Transcriptional repression of the CRBN gene, leading to reduced protein expression.

Such alterations make the cell impervious to JQAD1 because the PROTAC can no longer form the necessary ternary complex to tag EP300 for degradation. nih.gov This highlights the importance of the E3 ligase expression patterns in determining PROTAC efficacy and represents a key liability for which resistance can emerge. nih.gov

Beyond direct alterations in the recruited E3 ligase, resistance to PROTACs could theoretically arise from adaptive changes in the broader ubiquitin-proteasome system (UPS). The entire process of degradation is dependent on a functional UPS, which includes the activation of ubiquitin by E1 enzymes, transfer to E2 enzymes, and ultimately, degradation of the ubiquitinated protein by the 26S proteasome. nih.gov

The mechanism of action for degraders like JQAD1 is dependent on both the neddylation that activates the CUL4^CRBN^ ligase and on the activity of the proteasome itself. rsc.org Co-treatment of cells with neddylation inhibitors (e.g., MLN4924) or proteasome inhibitors (e.g., carfilzomib) can rescue the degradation of the target protein, confirming the reliance on a functional UPS. rsc.org

Altered Ubiquitin Homeostasis: Changes in the expression or availability of free ubiquitin.

Downregulation of Proteasome Subunits: Reduced capacity of the proteasome to degrade ubiquitinated proteins.

Upregulation of Deubiquitinating Enzymes (DUBs): DUBs can remove ubiquitin chains from target proteins, counteracting the action of the PROTAC. If a DUB that acts on EP300 were upregulated, it could "rescue" the protein from degradation even in the presence of JQAD1.

While these are plausible general mechanisms, resistance driven by direct loss of the specific E3 ligase component remains the most frequently observed and well-documented mechanism in preclinical models. nih.gov

Advanced Research and Future Directions for E3 Ligase Ligand Linker Conjugate 74

Structural Biology Approaches for Elucidating Ternary Complex Architecture

The cornerstone of a PROTAC's mechanism of action is the formation of a stable ternary complex, consisting of the PROTAC molecule, the target protein (in this case, EP300), and an E3 ubiquitin ligase. The precise geometry and intermolecular interactions within this complex are critical determinants of degradation efficiency and selectivity.

To date, a specific high-resolution X-ray crystal structure of the ternary complex formed by E3 Ligase Ligand-linker Conjugate 74, EP300, and an E3 ligase has not been made publicly available. However, the principles of using this technique for PROTACs are well-established. X-ray crystallography provides an atomic-level snapshot of the ternary complex, revealing the precise binding modes of the PROTAC's warhead to the target protein and the E3 ligase ligand to its corresponding E3 ligase. acs.org This structural information is invaluable for understanding the protein-protein interfaces induced by the PROTAC and the specific residues that contribute to the stability of the complex. acs.org For instance, the selective degradation of EP300 by a compound referred to as "74" has been suggested to arise from the specific three-dimensional interactions established within the ternary complex. nih.gov

In the broader context of PROTAC development, X-ray crystallography has been instrumental. For example, the crystal structure of the BRD4-MZ1-VHL ternary complex provided critical insights into the cooperative interactions that stabilize the complex and drive efficient degradation. While a specific structure for the Conjugate 74-EP300 complex is pending, the development of related EP300 degraders has been informed by the crystal structure of inhibitors bound to the EP300 bromodomain, which helps in identifying suitable attachment points for the linker. acs.org

Cryo-electron microscopy (cryo-EM) has emerged as a powerful technique for visualizing large and flexible macromolecular assemblies, making it particularly well-suited for studying the dynamic nature of PROTAC-induced ternary complexes. arvinas.comnih.gov Unlike X-ray crystallography, which requires the formation of well-ordered crystals, cryo-EM can capture structures in a near-native, solution-like state. This allows for the visualization of different conformational states of the ternary complex, providing a more dynamic picture of its assembly and function. arvinas.com

While a specific cryo-EM structure for the E3 Ligase-Conjugate 74-EP300 complex is not publicly available, the application of cryo-EM to other PROTAC systems has yielded significant insights. For example, cryo-EM studies of the DDB1-CRBN complex in the presence of CELMoD compounds (E3 Ligase Modulatory Drugs) have revealed conformational changes in the E3 ligase that are crucial for neosubstrate binding. digitellinc.com This highlights the potential of cryo-EM to elucidate the allosteric effects and conformational dynamics that are likely at play in the selective degradation of EP300 by Conjugate 74. The inherent flexibility of the ternary complex, often a hurdle for crystallization, can be overcome with advanced cryo-EM techniques, offering a promising avenue for future structural elucidation of the Conjugate 74-EP300-E3 ligase complex. arvinas.com

Computational Modeling and Simulation for Rational Design Augmentation

In the absence of experimental structures, and as a complementary tool, computational modeling and simulation play a crucial role in predicting and understanding the behavior of PROTACs. These methods can provide valuable insights into the stability, conformation, and dynamics of the ternary complex, thereby guiding the rational design of more potent and selective degraders. targetmol.com

Molecular dynamics (MD) simulations can model the behavior of the ternary complex over time, providing insights into its stability and the conformational flexibility of the linker. nih.gov For the EP300-selective degrader JQAD1, which is structurally related to Conjugate 74, computational structural modeling was instrumental in its design. Specifically, modeling the interaction between the HAT domain of EP300 and the iMiD-binding region of the E3 ligase Cereblon (CRBN) suggested an optimal linker length of 8 to 12 atoms for effective ternary complex formation. medchemexpress.com This highlights the power of computational approaches in the initial design phase of PROTAC development.

MD simulations can further be employed to assess the conformational landscape of the PROTAC and the resulting ternary complex. Studies on other PROTAC systems have shown that the linker is not merely a passive tether but can adopt specific conformations that either promote or hinder the formation of a productive ternary complex. nih.gov Understanding these dynamics is crucial for optimizing linker length, composition, and attachment points to enhance degradation efficiency.

The development of predictive algorithms is a rapidly advancing area in PROTAC research. These algorithms aim to predict the degradation efficiency of a given PROTAC based on its chemical structure and the properties of the target protein and E3 ligase. biorxiv.org By analyzing datasets of known PROTACs and their corresponding degradation data, machine learning models can be trained to identify key features that correlate with high potency and selectivity.

For a target like EP300, which has a highly homologous paralog, CBP, achieving selectivity is a major challenge. Predictive algorithms could be trained on data from a series of EP300/CBP degraders to identify the subtle structural and physicochemical properties of the PROTAC and the resulting ternary complex that favor EP300 degradation over CBP. nih.gov This would enable the in silico screening of large virtual libraries of PROTACs, prioritizing the most promising candidates for synthesis and experimental testing, thereby accelerating the development of highly selective EP300 degraders.

Development of Next-Generation E3 Ligase Ligand-linker Conjugates

The insights gained from first-generation EP300 degraders like Conjugate 74 and JQAD1 are paving the way for the development of next-generation compounds with improved properties. The goal is to create degraders that are not only more potent and selective but also possess better drug-like properties and can overcome potential resistance mechanisms.

Future iterations of EP300-targeting PROTACs may incorporate novel E3 ligase ligands to expand the scope of degradable proteins and potentially achieve different degradation kinetics or cell-type specificity. harvard.edu Furthermore, the design of the linker is a key area of innovation. Strategies such as the use of more rigid or conformationally constrained linkers can help to pre-organize the PROTAC for optimal ternary complex formation. explorationpub.com

Other advanced concepts for next-generation degraders include:

Photo-switchable PROTACs: These molecules can be activated or deactivated with light, offering precise spatiotemporal control over protein degradation.

CLIPTACs (in-cell click-formed proteolysis-targeting chimeras): This approach involves two smaller, more cell-permeable molecules that click together inside the cell to form the active PROTAC, potentially overcoming delivery challenges associated with larger molecules.

Ab-PROTACs (Antibody-PROTAC conjugates): By attaching a PROTAC to an antibody that targets a specific cell surface receptor, the degrader can be delivered selectively to cancer cells, minimizing off-target effects.

These innovative strategies, built upon the fundamental understanding of ternary complex formation and function gained from studying molecules like this compound, hold immense promise for the future of targeted protein degradation as a therapeutic modality.

Exploration of Novel E3 Ligase Recruiters for Expanded Therapeutic Scope

While CRBN and von Hippel-Lindau (VHL) are the most extensively used E3 ligases in PROTAC design, the human genome encodes over 600 E3 ligases, presenting a vast untapped resource for developing next-generation degraders. nih.govnih.govnih.gov The exploration of novel E3 ligase recruiters is a critical area of research aimed at overcoming potential resistance mechanisms to CRBN- or VHL-based PROTACs and to enable cell-type-specific protein degradation. nih.gov

The development of new E3 ligase ligands often relies on discovering small molecules that can bind to these enzymes, a process that can be accelerated through fragment-based screening and chemoproteomic approaches. nih.govnih.gov Once a novel E3 ligase ligand is identified, it can be functionalized with a linker, similar to the strategy used for this compound, to create a new class of PROTACs. This modular design allows for the systematic exploration of different E3 ligase-target protein combinations. nih.gov The ultimate goal is to create a diverse toolbox of E3 ligase recruiters that can be tailored to specific diseases and cellular contexts, thereby expanding the therapeutic potential of targeted protein degradation. nih.gov

Strategies for Enhancing In Vitro and In Vivo Pharmacological Properties

The efficacy of a PROTAC is not solely dependent on its ability to induce ternary complex formation but also on its pharmacological properties, including cell permeability, stability, and pharmacokinetic profile. The linker component of a PROTAC, which connects the E3 ligase ligand to the target protein binder, plays a pivotal role in determining these properties. nih.gov

For conjugates like this compound, the linker is attached at the 5-position of the lenalidomide (B1683929) core. nih.gov The composition and length of this linker can be systematically varied to optimize the resulting PROTAC's performance. Strategies to enhance pharmacological properties include:

Linker Composition: The use of different linker types, such as polyethylene (B3416737) glycol (PEG), alkyl chains, or more rigid piperazine-containing structures, can significantly impact a PROTAC's solubility, permeability, and metabolic stability. nih.govjenkemusa.com For instance, incorporating PEG chains can improve aqueous solubility, while alkyl chains can modulate lipophilicity. broadpharm.com

Linker Length: The distance between the E3 ligase and the target protein is critical for efficient ubiquitination. Optimizing the linker length is often an empirical process that involves synthesizing a library of PROTACs with varying linker lengths to identify the one that promotes the most stable and productive ternary complex. nih.gov

Conformational Rigidity: Introducing rigid elements into the linker can pre-organize the PROTAC into a conformation that is favorable for ternary complex formation, potentially leading to improved potency and selectivity. nih.gov

By systematically exploring these linker modifications, researchers can fine-tune the in vitro and in vivo properties of PROTACs derived from this compound to develop more effective therapeutic agents.

Design of Multi-Ligase Recruiting PROTACs (e.g., Heterotrivalent Compounds)

A novel and exciting frontier in PROTAC technology is the development of multi-ligase recruiting compounds. These molecules, often referred to as heterotrivalent PROTACs, are designed to simultaneously engage two different E3 ligases. acs.orgnih.gov This dual-recruitment strategy offers several potential advantages over traditional bifunctional PROTACs.

The design of such molecules is a significant synthetic challenge, requiring a branched linker architecture that can appropriately position two distinct E3 ligase ligands and a target protein binder. acs.org A hypothetical heterotrivalent PROTAC could incorporate this compound (recruiting CRBN) and a ligand for another E3 ligase, such as VHL, connected to a warhead for a protein of interest.

The potential benefits of this approach include:

Enhanced Degradation Efficacy: By recruiting two E3 ligases, it may be possible to achieve faster and more profound degradation of the target protein. acs.orgnih.gov

Overcoming Resistance: Tumor cells can develop resistance to PROTACs by downregulating the expression of the recruited E3 ligase. A multi-ligase recruiting PROTAC could circumvent this by providing an alternative degradation pathway. acs.orgnih.gov

Broadened Therapeutic Window: The ability to engage different E3 ligases may lead to a more robust and sustained therapeutic effect.

Research into heterotrivalent PROTACs is still in its early stages, but it represents a promising strategy to enhance the power of targeted protein degradation.

Applications of this compound as a Chemical Biology Probe

Beyond its direct therapeutic potential, this compound can be utilized to synthesize powerful chemical biology probes for fundamental research. These probes can help to elucidate complex cellular processes and identify new drug targets.

Dissecting EP300 Function in Cellular Signaling Pathways

The histone acetyltransferase p300 (also known as EP300) is a critical transcriptional co-activator involved in a wide range of cellular processes, including cell growth, differentiation, and DNA repair. acs.org Dysregulation of EP300 activity is implicated in various diseases, including cancer.

By conjugating a known EP300 inhibitor to this compound, researchers can create a PROTAC that specifically degrades the EP300 protein. This approach offers a distinct advantage over simple inhibition, as it eliminates the entire protein, including its non-catalytic scaffolding functions. The use of such degraders allows for a more profound understanding of the multifaceted roles of EP300 in cellular signaling.

For example, studies using EP300-degrading PROTACs have revealed its importance in maintaining the enhancer landscape in certain cancers and have demonstrated that its degradation can lead to apoptotic cell death in tumor cells. nih.gov These findings highlight the utility of PROTACs derived from conjugates like this compound as tools to dissect the function of key cellular proteins.

Utilization in Proteomics-Based Target Deconvolution Studies

A significant challenge in drug discovery is the identification of the specific cellular targets of a new bioactive compound. Proteomics-based methods have emerged as powerful tools for target deconvolution. researchgate.net PROTACs synthesized from this compound can be employed in these studies to identify and validate new protein targets.

One approach involves creating a library of PROTACs where the "warhead" portion is varied. By treating cells with these PROTACs and then using mass spectrometry-based proteomics to identify which proteins are degraded, researchers can map the target landscape of the warhead molecules. This can lead to the discovery of novel therapeutic targets. researchgate.netenamine.net

Furthermore, chemoproteomics can be used to identify proteins that interact with a given small molecule. By creating a PROTAC from a hit compound and this compound, scientists can confirm that the degradation of a specific protein is responsible for the observed phenotype, thereby validating it as a drug target. nih.gov

Q & A

Q. How should researchers design synthesis protocols for E3 Ligase Ligand-Linker Conjugate 74 to ensure reproducibility?

Answer: Synthesis protocols must prioritize modular design, starting with validated E3 ligase ligands (e.g., cereblon-based ligands like thalidomide derivatives or VHL-targeting ligands like VH032) . Linker conjugation requires precise stoichiometric control to avoid side reactions. For example:

- Step 1: Ligand activation (e.g., amine-reactive groups like NHS esters or click chemistry-compatible moieties).

- Step 2: Linker attachment (e.g., PEG-based spacers of defined lengths to optimize PROTAC ternary complex formation) .

- Step 3: Purification via reverse-phase HPLC or size-exclusion chromatography to isolate high-purity conjugates .

- Validation: Confirm molecular integrity using LC-MS and NMR, ensuring <5% impurity levels .

Q. What experimental methods are critical for characterizing the binding affinity and selectivity of this compound?

Answer:

- Surface Plasmon Resonance (SPR): Quantify real-time binding kinetics between the conjugate and E3 ligase (e.g., cereblon or VHL) .

- Cellular Thermal Shift Assay (CETSA): Verify target engagement by measuring thermal stabilization of the E3 ligase in cell lysates .

- Competitive Binding Assays: Use isotopic labeling (e.g., ³H-thalidomide) to assess displacement by the conjugate, ensuring IC₅₀ values align with PROTAC efficacy thresholds (typically <100 nM) .

Q. How can researchers validate the functional activity of this compound in PROTAC-mediated degradation?

Answer:

- Western Blotting: Monitor ubiquitination and degradation of target proteins (e.g., BRD4 or FKBP12F36V) in dose- and time-dependent experiments .

- Cycloheximide Chase Assays: Measure protein half-life reduction to confirm degradation is proteasome-dependent .

- Negative Controls: Include non-targeting conjugates (e.g., scrambled linkers or inert ligands) to rule out off-target effects .

Advanced Research Questions

Q. How can conflicting data on conjugate efficacy across cell lines be resolved?

Answer:

- Context-Specific Factors: Evaluate cell-type-specific expression of E3 ligases (e.g., cereblon levels in MM.1S vs. HEK293 cells) using qPCR or flow cytometry .

- Ternary Complex Stability: Employ biophysical assays (e.g., FRET or microscale thermophoresis) to assess binding cooperativity between the conjugate, target protein, and E3 ligase .

- Data Normalization: Use internal controls (e.g., housekeeping proteins) and meta-analysis frameworks to reconcile discrepancies across studies .

Q. What strategies optimize linker design to balance proteolytic stability and cell permeability?

Answer:

- Linker Length: Shorter PEG chains (e.g., PEG2) enhance permeability but may reduce solubility, while longer chains (e.g., PEG4) improve solubility at the cost of passive diffusion .

- Chemical Modifications: Introduce protease-resistant motifs (e.g., D-amino acids or polyethylene glycol) or pH-sensitive cleavable linkers (e.g., hydrazones) for tumor microenvironment-specific activation .

- Computational Modeling: Use molecular dynamics simulations to predict linker flexibility and solvent-accessible surface area (SASA) for rational design .

Q. How should researchers address batch-to-batch variability in conjugate synthesis?

Answer:

- Quality-by-Design (QbD): Implement Design of Experiments (DoE) to identify critical process parameters (e.g., reaction temperature, solvent purity) .

- Analytical Comparability: Perform side-by-side LC-MS/MS and circular dichroism (CD) spectroscopy to detect structural deviations .

- Stability Studies: Accelerated degradation tests (e.g., 40°C/75% RH for 4 weeks) to ensure consistent shelf-life .

Q. What methodologies enable the identification of off-target effects in PROTACs using this compound?

Answer:

- Chemoproteomics: Use activity-based protein profiling (ABPP) with broad-spectrum probes to map non-canonical interactions .

- CRISPR-Cas9 Screens: Perform genome-wide knockouts to identify synthetic lethal partners or compensatory pathways .

- Structural Biology: Co-crystallize the conjugate with unexpected binding partners (e.g., E3 ligase isoforms) to elucidate off-target mechanisms .

Data Analysis and Integration

Q. How can researchers integrate multi-omics data to evaluate conjugate mechanisms in vivo?

Answer:

- Transcriptomics: Pair RNA-seq with PROTAC treatment to identify downstream pathways (e.g., NF-κB or MYC) and validate via siRNA knockdown .

- Pharmacokinetics/Pharmacodynamics (PK/PD): Use LC-MS/MS to quantify conjugate levels in plasma/tissues and correlate with proteomic degradation profiles .

- Data Harmonization: Apply semantic web technologies (e.g., RDF triplestores) to link disparate datasets (e.g., ChEMBL, PubChem) while addressing metadata inconsistencies .

Q. What statistical approaches are recommended for analyzing dose-response contradictions in PROTAC degradation assays?

Answer:

- Hill Slope Analysis: Assess cooperativity in degradation curves; atypical slopes (e.g., >2) may indicate ternary complex avidity .

- Bootstrapping: Resample data to estimate confidence intervals for EC₅₀ values and identify outliers .

- Bayesian Hierarchical Models: Account for inter-experiment variability by pooling data across replicates .

Tables of Key Findings

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.